molecular formula C20H18ClNO2 B1393904 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-57-8

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393904
M. Wt: 339.8 g/mol
InChI Key: VHZKSJYMMYLWOS-UHFFFAOYSA-N
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Description

The compound “2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 . It has an average mass of 339.815 Da and a monoisotopic mass of 339.102600 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling is a common reaction involving compounds similar to "2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Fluorescence Derivatization in Liquid Chromatography

A compound similar to 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been used as a sensitive fluorescence derivatization reagent for primary amines in high-performance liquid chromatography. This reagent reacts with amines to produce fluorescent amides, useful in the detection of various compounds (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various quinoline derivatives. For example, a reaction involving ortho-substituted arylazides with triphenylphosphine leads to the creation of various quinoline derivatives (Molina, Conesa, Alías, Arques, Velasco, Llamas-Saiz, & Foces-Foces, 1993).
  • In a similar context, the synthesis of organorhodium(III) complexes of 8-methylquinoline has been reported, with detailed characterizations performed using spectroscopic methods (Nonoyama, 1974).

Environmental Applications

A study on the aerobic biodegradation of 4-methylquinoline by a soil bacterium demonstrated the potential environmental application of such compounds. The bacterium utilized 4-methylquinoline as a carbon and energy source, indicating possible uses in bioremediation of contaminated sites (Sutton, Pfaller, Shann, Warshawsky, Kinkle, & Vestal, 1996).

Coordination Chemistry and Crystallography

Compounds related to 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride have been explored in coordination chemistry. For instance, the reaction of 2-methyl-8-hydroxyquinoline with zinc chloride in acetonitrile forms a solvated salt, revealing insights into the coordination behavior and hydrogen bonding in these types of compounds (Najafi, Amini, & Ng, 2011).

Synthesis of Novel Compounds

New quinoline derivatives based on (4-hydroxy-2-methylquinolin-3-yl)acetic acid have been synthesized, showcasing the versatility of quinoline-based compounds in creating a variety of chemical structures for further exploration (Avetisyan, Aleksanyan, & Pivazyan, 2004).

properties

IUPAC Name

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZKSJYMMYLWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164089
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-57-8
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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